JAK2 inhibitor G5-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JAK2 inhibitor G5-7 is an orally active and allosteric inhibitor of Janus kinase 2 (JAK2). It selectively inhibits JAK2-mediated phosphorylation and activation of epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) by binding to JAK2. This compound induces cell cycle arrest, apoptosis, and possesses antiangiogenic effects, making it a promising candidate for glioma research .
化学反応の分析
JAK2 inhibitor G5-7 undergoes several types of chemical reactions, including:
Phosphorylation Inhibition: G5-7 selectively inhibits JAK2-mediated phosphorylation of EGFR on tyrosine 1068 and STAT3.
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2 phase.
Apoptosis Induction: G5-7 increases the abundance of markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase (PARP) and caspase 3.
Common reagents and conditions used in these reactions include the use of cell lines such as U87MG/EGFRvIII and LN229 cells, and incubation with G5-7 at various concentrations (0-10 μM) for specific time periods . The major products formed from these reactions are the inhibition of EGFR and STAT3 phosphorylation, cell cycle arrest, and induction of apoptosis .
科学的研究の応用
JAK2 inhibitor G5-7 has a wide range of scientific research applications, including:
Signal Transduction Studies: The compound is used to study the JAK-STAT signaling pathway, which is involved in various inflammatory, immune, and cancer conditions.
Drug Development: G5-7 serves as a lead compound for the development of new JAK2 inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases.
作用機序
JAK2 inhibitor G5-7 exerts its effects by selectively inhibiting JAK2-mediated phosphorylation and activation of EGFR and STAT3. By binding to JAK2, G5-7 blocks the phosphorylation of EGFR on tyrosine 1068 and STAT3, leading to the inhibition of downstream signaling pathways such as mammalian target of rapamycin (mTOR). This results in cell cycle arrest at the G2 phase, induction of apoptosis, and reduction of VEGF secretion .
類似化合物との比較
JAK2 inhibitor G5-7 is unique in its selective inhibition of JAK2-mediated phosphorylation of EGFR and STAT3. Similar compounds include:
Ruxolitinib: An FDA-approved JAK2 inhibitor used for the treatment of myeloproliferative neoplasms.
SAR302503 (TG101348): Another JAK2 inhibitor in advanced clinical trials for myelofibrosis.
Fedratinib: A JAK2 inhibitor approved for the treatment of myelofibrosis.
Compared to these compounds, G5-7 has shown greater potency in inhibiting the proliferation of glioblastoma cell lines and reducing VEGF secretion, making it a promising candidate for glioma research .
特性
分子式 |
C24H23F2NO3 |
---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
tert-butyl (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13+ |
InChIキー |
MCSPIRBNMDODQP-MGYAYREDSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。